

Application Notes and Protocols for T761-0184 in Lung Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T761-0184 is a piperidine-spirooxadiazole derivative identified as a potent and selective antagonist of the α 7 nicotinic acetylcholine receptor (nAChR)[1][2][3]. The α 7 nAChR is a ligand-gated ion channel that, when activated by agonists such as nicotine, has been implicated in the progression of lung cancer by promoting cell proliferation, migration, and resistance to apoptosis[4][5][6]. Consequently, the targeted antagonism of this receptor by compounds like **T761-0184** presents a promising therapeutic strategy for lung cancer.

These application notes provide a comprehensive overview and detailed protocols for the utilization of **T761-0184** in lung cancer cell line research, enabling the investigation of its therapeutic potential.

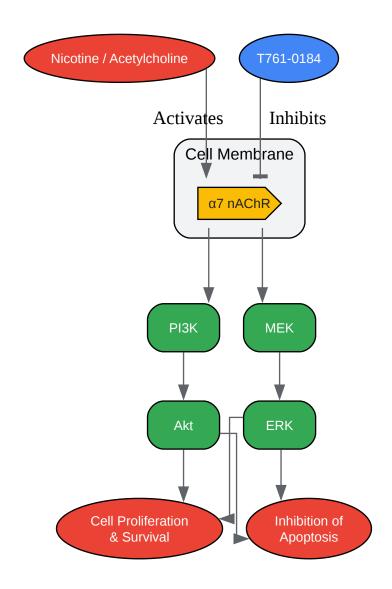
Mechanism of Action

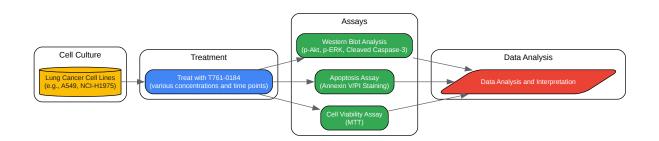
T761-0184 functions by competitively binding to the α 7 nAChR, thereby inhibiting its activation by endogenous ligands like acetylcholine or exogenous ligands such as nicotine, a major component of tobacco smoke[3][6]. The activation of α 7 nAChR in lung cancer cells triggers downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are crucial for cell survival and proliferation[7][5]. By blocking the receptor, **T761-0184** is hypothesized to attenuate these pro-tumorigenic signals, leading to reduced cancer cell viability and induction of apoptosis.



Signaling Pathway of $\alpha 7$ nAChR in Lung Cancer









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